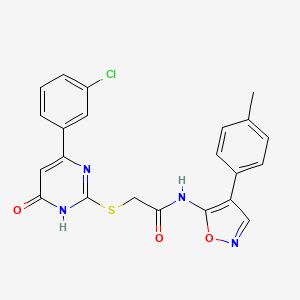

2-((4-(3-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide

Descripción

This compound belongs to a class of pyrimidinone-thioacetamide derivatives, characterized by a 1,6-dihydropyrimidin-2-ylthio core linked to an acetamide moiety. The structure features a 3-chlorophenyl substituent at the pyrimidin-4-position and a p-tolyl isoxazole group at the acetamide nitrogen. These compounds are typically synthesized via alkylation of thiopyrimidinones with chloroacetamides under basic conditions .

Propiedades

IUPAC Name |

2-[[4-(3-chlorophenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN4O3S/c1-13-5-7-14(8-6-13)17-11-24-30-21(17)26-20(29)12-31-22-25-18(10-19(28)27-22)15-3-2-4-16(23)9-15/h2-11H,12H2,1H3,(H,26,29)(H,25,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOWTPIHIFBVPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((4-(3-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide represents a novel class of biologically active compounds with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of specific precursors, including 3-chlorophenyl derivatives and isoxazole-based moieties. The structural formula can be represented as follows:

This compound features a pyrimidine ring fused with thio and acetamide functionalities, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease progression. Notably, studies have shown that derivatives of dihydropyrimidine exhibit inhibitory effects on myeloperoxidase (MPO), an enzyme implicated in various inflammatory diseases. The inhibition mechanism is characterized as time-dependent and covalent, suggesting that the compound forms stable complexes with MPO, thereby preventing its activity .

Antiproliferative Effects

Recent studies have investigated the antiproliferative effects of similar dihydropyrimidine derivatives against various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for selected compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | A549 (Lung) | 1.76 |

| 5b | MDA-MB 231 (Breast) | 3.28 |

| 5c | HT29 (Colon) | 2.49 |

| 5g | MDA-MB 231 (Breast) | 4.80 |

These results indicate that compounds related to the target structure exhibit potent antiproliferative activity, particularly against lung and breast cancer cell lines .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has been linked to its ability to modulate MPO activity. In preclinical models, administration of similar compounds resulted in a significant reduction in plasma MPO levels during inflammatory challenges, suggesting their utility in treating conditions such as vasculitis and cardiovascular diseases .

Case Studies and Clinical Relevance

- In Vivo Studies : A study involving cynomolgus monkeys demonstrated that oral administration of a related compound led to robust inhibition of plasma MPO activity following lipopolysaccharide treatment. This finding supports the therapeutic potential of these compounds in managing systemic inflammation .

- Cancer Treatment : In vitro studies have highlighted the efficacy of dihydropyrimidine derivatives in inhibiting tumor cell proliferation across multiple cancer types. The combination of pyrimidine and isoxazole structures appears to enhance their bioactivity, making them promising candidates for further development .

Aplicaciones Científicas De Investigación

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds structurally related to 2-((4-(3-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide. For instance, derivatives have shown promising activity against various viral targets, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). These compounds have been evaluated for their ability to inhibit viral replication and enzyme activity .

Anticancer Activity

Research indicates that similar dihydropyrimidine derivatives exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Notably, compounds with a thioether linkage have been reported to enhance anticancer efficacy due to their ability to interact with specific biological targets .

Case Study 1: Antiviral Efficacy

A study conducted on a series of pyrimidine derivatives demonstrated that specific substitutions at the 3-position significantly improved antiviral activity against HCV NS5B polymerase. Compounds exhibiting structural similarities to this compound were found to inhibit viral replication with IC50 values in the low micromolar range .

Case Study 2: Anticancer Activity

In vitro assays on various cancer cell lines showed that certain derivatives led to a reduction in cell viability by over 70% at concentrations below 10 µM. The study emphasized the role of the thioether moiety in enhancing cytotoxicity compared to non-thioether analogs .

Comparación Con Compuestos Similares

Critical Factors :

- The 3-chlorophenyl group on the pyrimidine could enhance stability via intramolecular hydrogen bonding with the pyrimidinone oxygen .

Q & A

Basic Research Question: What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

Methodological Answer:

The compound can be synthesized via a two-step alkylation strategy. First, react 2-chloroacetamide derivatives (e.g., N-(4-(p-tolyl)isoxazol-5-yl)-2-chloroacetamide) with 4-(3-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-2-thiol under basic conditions (e.g., K₂CO₃ or NaH in DMF or DMSO) . Optimize yields (typically 75–86%) by controlling temperature (60–80°C) and reaction time (6–12 hours). Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to remove unreacted starting materials .

Basic Research Question: How should researchers validate the structural integrity and purity of this compound?

Methodological Answer:

Use a combination of:

- 1H/13C NMR spectroscopy : Characterize the pyrimidinone ring (δ ~12.50 ppm for NH protons in DMSO-d6) and isoxazole protons (δ ~6.01–7.82 ppm) .

- Elemental analysis : Confirm stoichiometric ratios (e.g., C: 45.29–52.40%; N: 12.21–15.24%) to detect impurities .

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1687 cm⁻¹, thioether S–C at ~600–700 cm⁻¹) .

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z ~344–551) .

Advanced Research Question: How do structural modifications (e.g., substituents on the pyrimidinone or isoxazole rings) influence biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- 3-Chlorophenyl substitution : Enhances lipophilicity and target binding affinity compared to unsubstituted analogs .

- p-Tolyl isoxazole : Improves metabolic stability due to steric hindrance at the 4-position .

- Thioether linker : Critical for maintaining conformational flexibility; replacing with sulfone or sulfonamide reduces activity .

Experimental Design : Synthesize analogs with systematic substitutions (e.g., halogenated phenyl, methoxy, or nitro groups) and test in vitro against target enzymes (e.g., EGFR or BRAFV600E kinases) using fluorescence polarization assays .

Advanced Research Question: How can researchers resolve contradictions in NMR data for tautomeric forms of the pyrimidinone ring?

Methodological Answer:

The pyrimidinone ring exhibits keto-enol tautomerism, leading to variable δ values for NH and C=O protons. To mitigate ambiguity:

- Use deuterated DMSO-d6 to stabilize the keto form (δ ~12.50 ppm for NH) .

- Perform variable-temperature NMR : Monitor coalescence of signals to identify tautomeric equilibria .

- Compare with X-ray crystallography data (if available) to confirm dominant tautomer in solid state .

Advanced Research Question: What strategies are effective for optimizing reaction conditions to minimize byproducts in large-scale synthesis?

Methodological Answer:

- Solvent selection : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., Hofmann elimination) .

- Catalytic bases : Use DBU or Et₃N instead of NaH for milder conditions and higher selectivity .

- In situ monitoring : Employ HPLC or TLC to track reaction progress and terminate at optimal conversion (≥90%) .

- Scale-up protocols : Maintain stoichiometric ratios (1:1.05 for thiol:chloroacetamide) and gradual reagent addition to control exothermicity .

Advanced Research Question: How should researchers design assays to evaluate the compound’s mechanism of action in anticancer studies?

Methodological Answer:

- Kinase inhibition assays : Use recombinant EGFR/BRAFV600E kinases with ATP-competitive ELISA kits to measure IC₅₀ values .

- Cell viability assays : Test in cancer cell lines (e.g., MCF-7 or A549) using MTT or resazurin-based protocols (48–72 hr exposure) .

- Apoptosis markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

- Synergy studies : Combine with standard chemotherapeutics (e.g., cisplatin) and analyze using Chou-Talalay plots .

Advanced Research Question: What analytical methods are recommended for detecting degradation products under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .

- HPLC-MS analysis : Use C18 columns (ACN/water + 0.1% formic acid) to separate degradation products and identify via fragmentation patterns .

- Stability-indicating assays : Validate method specificity by spiking with synthetic degradation standards (e.g., hydrolyzed thioether derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.